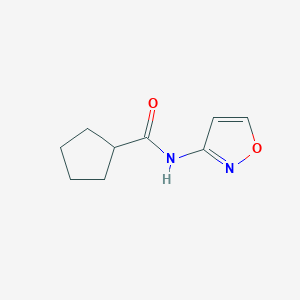
N-3-isoxazolylcyclopentanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole-fused cyclic β-amino esters, including derivatives similar to N-3-isoxazolylcyclopentanecarboxamide, involves regio- and stereo-selective 1,3-dipolar cycloaddition reactions. These reactions are facilitated by nitrile oxide 1,3-dipolar cycloaddition to ethyl-2-aminocyclopent-3-enecarboxylates, prepared in enantiomerically pure form through enzymatic resolution (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and varied. For example, the synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, although not exactly N-3-isoxazolylcyclopentanecarboxamide, provides insight into the structural characteristics of closely related compounds. Crystal structure determination and various spectroscopic methods, such as IR and NMR, are employed to elucidate the structure, showcasing the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure of these compounds (Zhao, Hua-Kong, & Wang, 2014).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, demonstrating a range of chemical properties. The synthesis of isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and β-ketoesters or β-ketoamides is a notable reaction, highlighting the compound's versatility and the environmentally friendly approaches to synthesizing isoxazoles (Hossain, Khan, Kim, & Le, 2022).
Physical Properties Analysis
The physical properties of N-3-isoxazolylcyclopentanecarboxamide derivatives, such as solubility, melting points, and crystal structure, are critical for understanding their potential applications. While specific data on N-3-isoxazolylcyclopentanecarboxamide was not found, studies on related compounds provide valuable insights into how these properties are determined and their significance in the compound's overall behavior and utility.
Chemical Properties Analysis
The chemical properties of N-3-isoxazolylcyclopentanecarboxamide derivatives, including reactivity, stability, and functional group behavior, play a crucial role in their applications. The synthesis and characterization of compounds, such as the oxidation of thioether moieties to sulfonylmethyl isoxazole derivatives, highlight the chemical versatility and potential functionalities of these compounds (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Perspective
Isoxazole derivatives are pivotal in medicinal chemistry due to their broad biological activities. They are key components in drugs like valdecoxib and zonisamide, displaying antipsychotic and anticonvulsant activities, respectively. This highlights the isoxazole ring's significance in drug design and its potential in various therapeutic areas (Barmade et al., 2016).
Enzymatic Inhibition
Isoxazole derivatives have been studied for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is relevant for immunosuppressive therapies and has implications in the development of antirheumatic drugs (Knecht & Löffler, 1998).
Antiprotozoal and Antifungal Activities
Isoxazole compounds have demonstrated significant antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for trypanosomiasis and malaria, respectively. This suggests a potential route for developing new treatments for these diseases (Patrick et al., 2007). Additionally, synthetic pyrazole derivatives, closely related to isoxazoles, have shown antifungal activity against various phytopathogens, underscoring the agricultural applications of these compounds (Vicentini et al., 2007).
Antiviral Research
Nitazoxanide, a thiazolide derived from isoxazole, has emerged as a broad-spectrum antiviral agent. Initially developed for antiprotozoal use, it has shown efficacy against a wide range of viruses, including influenza, hepatitis B and C, and norovirus, in both in vitro and clinical settings. This positions isoxazole derivatives as potential key players in the development of new antiviral therapies (Rossignol, 2014).
Antianaphylactic Agents
N-(4-Isoxazolylthiazol-2-yl)oxamic acid derivatives have been identified as potent, orally active antianaphylactic agents, demonstrating higher efficacy than disodium cromoglycate. These findings open up new avenues for treating anaphylactic responses and allergic conditions (Chiarino et al., 1991).
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(7-3-1-2-4-7)10-8-5-6-13-11-8/h5-7H,1-4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBNCOONZQFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



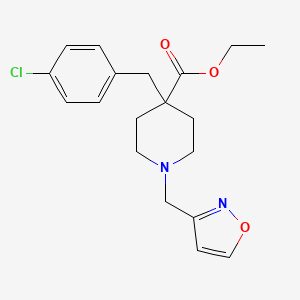
![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
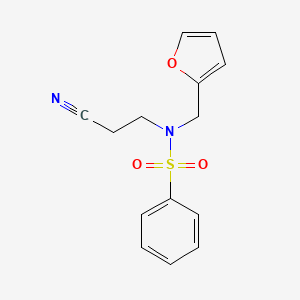
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)
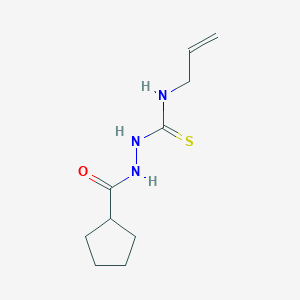
![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)
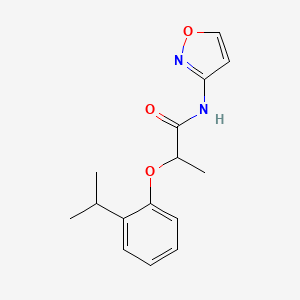
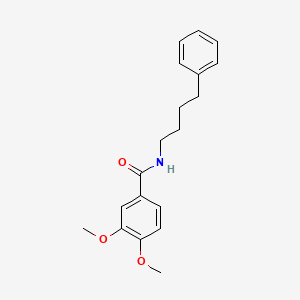
![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)